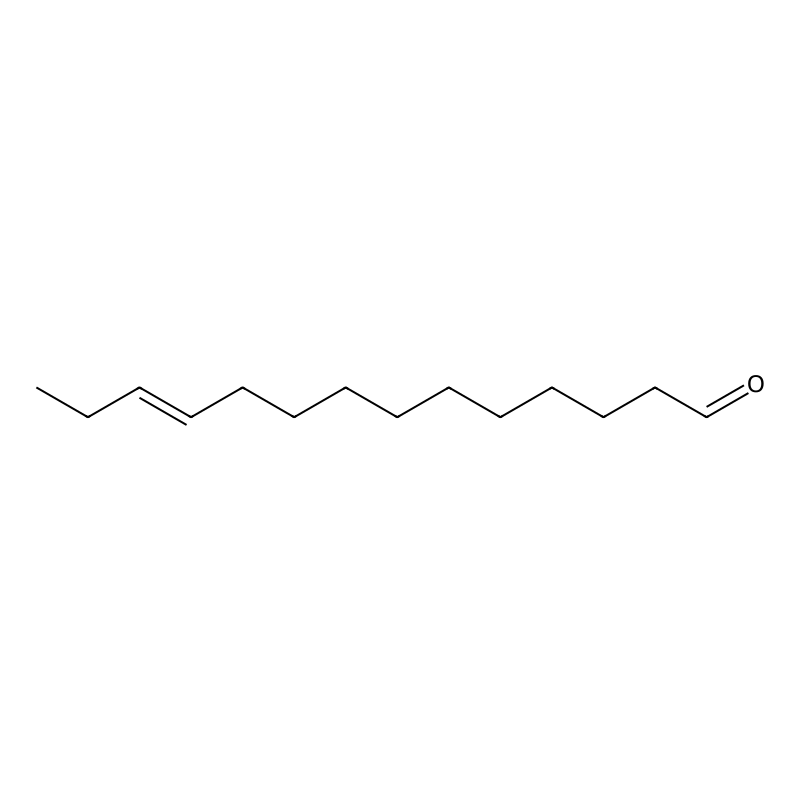

(E)-Tetradec-11-enal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Complex Molecules:

Due to its functional group (aldehyde), (E)-Tetradec-11-enal can act as a starting material for the synthesis of more complex organic molecules. Its reactive double bond allows for various condensation reactions, such as aldol condensation and Wittig reaction, which are fundamental tools in organic synthesis. These reactions can be used to create molecules with diverse functionalities, potentially leading to the development of new drugs, materials, or catalysts.

Potential Pheromone Mimic:

Studies have identified similar aldehydes as sex pheromones in various insects, including the oblique-banded leafroller (). The structural similarity between (E)-Tetradec-11-enal and these known pheromones suggests it could potentially mimic their function and disrupt insect communication or reproduction. This research could contribute to the development of environmentally friendly pest control methods.

(E)-Tetradec-11-enal is an organic compound with the molecular formula and a molecular weight of approximately 210.3556 g/mol. It belongs to the class of fatty aldehydes, characterized by a long carbon chain and an aldehyde functional group. The compound features a trans double bond between the 11th and 12th carbon atoms, which is significant for its chemical behavior and biological activity. This compound is primarily recognized as a sex pheromone in certain insect species, particularly the spruce budworm, contributing to its ecological importance.

- Oxidation: The aldehyde group can be oxidized to form tetradec-11-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to tetradec-11-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Addition Reactions: The double bond allows for addition reactions with halogens or hydrogen halides, leading to the formation of haloalkanes.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Addition: Halogens (e.g., Br₂), hydrogen halides (e.g., HCl)

(E)-Tetradec-11-enal exhibits notable biological activity, primarily as a pheromone. In insects, it plays a crucial role in mating behaviors by attracting mates. Additionally, preliminary studies suggest potential antimicrobial and antifungal properties, indicating its usefulness in medicinal chemistry. The reactivity of its aldehyde group allows it to form Schiff bases with amines, which may play a role in various biochemical pathways.

The synthesis of (E)-Tetradec-11-enal can be achieved through several methods:

- Starting Material: Often begins with long-chain alkenes such as 1-tetradecene.

- Oxidation: The alkene undergoes oxidation to form the corresponding aldehyde using reagents like pyridinium chlorochromate or potassium permanganate under controlled conditions.

- Isomerization: The double bond is isomerized to the eleventh position using catalysts such as palladium on carbon.

Industrial Production

In industrial settings, continuous flow reactors may be used for oxidation processes to ensure consistent quality and yield, alongside advanced chromatographic techniques for purification.

(E)-Tetradec-11-enal has diverse applications across various fields:

- Chemistry: Serves as a precursor for synthesizing other organic compounds and intermediates.

- Biology: Investigated for its role in insect communication and potential therapeutic uses.

- Medicine: Explored for antimicrobial and antifungal properties.

- Industry: Utilized in the fragrance sector due to its pleasant odor and as a flavoring agent in food products .

Research on (E)-Tetradec-11-enal focuses on its interactions with biological receptors and other molecular targets. Its ability to form Schiff bases with amines suggests potential roles in biological signaling pathways. Additionally, studies have indicated that it may interact with specific receptors involved in pheromone signaling among insects, highlighting its ecological significance .

(E)-Tetradec-11-enal can be compared with several related compounds:

| Compound | Structure Characteristics | Unique Aspects |

|---|---|---|

| (E)-Dodec-11-enal | Shorter carbon chain | Less complex pheromone activity |

| (E)-Hexadec-11-enal | Longer carbon chain | Increased lipophilicity; potential different applications |

| (E)-Tetradec-9-enal | Double bond at the ninth position | Different reactivity profile compared to tetradec-11-enal |

Uniqueness

The uniqueness of (E)-Tetradec-11-enal lies in its specific double bond position and carbon chain length, which confer distinct chemical properties that are valuable in both ecological interactions and industrial applications.

Retrosynthetic analysis of (E)-tetradec-11-enal begins by disassembling the molecule into manageable fragments. The aldehyde group at C1 and the E-configured double bond at C11–C12 serve as key functional targets. A primary disconnection splits the molecule into two segments: a C11 alkyne precursor and a C3 aldehyde synthon.

The synthesis outlined in [1] starts with acetylene, which undergoes sequential alkylation to construct the carbon backbone. Butyne reacts with bromoethane under basic conditions to form propyne, followed by deprotonation and coupling with 10-bromo-1-decanol. This yields a terminal alkynol, which is oxidized to an aldehyde and subsequently reduced to install the E-alkene. Critical bond disconnections include:

- Aldehyde formation: Oxidative cleavage of a primary alcohol or selective oxidation of an alkynol intermediate.

- Double bond installation: Stereoselective reduction of an alkyne precursor.

Strategic considerations prioritize minimizing redox steps and ensuring regiochemical control during chain elongation. For instance, alkylation of acetylene with bromoethane avoids unwanted side reactions, while the use of 10-bromo-1-decanol ensures correct chain length [1].

Stereoselective Synthesis via Alkyne Partial Hydrogenation Strategies

Achieving the E-geometry in (E)-tetradec-11-enal relies on precise alkyne reduction. Traditional methods like Lindlar’s catalyst (Pd/CaCO₃ poisoned with Pb and quinoline) produce cis-alkenes [4], necessitating alternative approaches for trans-selectivity.

Catalytic Hydrogenation with Transition Metal Complexes

The Ag-Ru heterobimetallic catalyst reported by Karunananda and Mankad enables E-selective semi-hydrogenation of alkynes under mild conditions [5]. This system leverages cooperative H₂ activation, where Ag stabilizes the alkyne substrate while Ru facilitates hydrogen transfer, achieving >90% E-selectivity. Comparative studies show superior performance over Lindlar’s catalyst for linear aliphatic substrates (Table 1).

Table 1: Comparison of Alkyne Reduction Catalysts

| Catalyst | Selectivity (E:Z) | Yield (%) | Conditions |

|---|---|---|---|

| Lindlar’s | 0:100 | 85 | H₂ (1 atm), RT |

| Ag-Ru | 95:5 | 78 | H₂ (1 atm), 50°C |

| Na/NH₃ | 98:2 | 72 | -78°C, 1 hr |

Dissolving Metal Reductions

Sodium in liquid ammonia (Na/NH₃) provides trans-alkenes via radical intermediates. This method, though effective for small-scale synthesis, poses challenges in handling pyrophoric reagents and cryogenic conditions [4].

Catalytic Isomerization Approaches for E-Selective Double Bond Formation

Isomerization of internal alkenes offers an alternative route to E-tetradec-11-enal. Ruthenium-based catalysts, such as Grubbs-Hoveyda complexes, enable double-bond migration with retention of configuration. For example, a terminal alkene isomerized in the presence of [RuCl₂(p-cymene)]₂ and trimethylphosphine shifts the double bond to the thermodynamically favored E-position at C11 [2].

Metathesis Strategies

Ring-closing metathesis (RCM) constructs complex olefins but remains underexplored for linear systems. In the synthesis of hydroazulenones, Hoveyda-Grubbs second-generation catalyst (HG-II) facilitates challenging RCM reactions at 110°C in cyclopentyl methyl ether (CPME), yielding tetrasubstituted cycloheptenones in 63% yield [2]. Adapting this methodology for aliphatic chains could streamline (E)-tetradec-11-enal production.

Industrial-Scale Production Using Continuous Flow Reactor Technologies

Transitioning from batch to continuous flow reactors enhances scalability and safety for (E)-tetradec-11-enal synthesis. Johannsen et al. demonstrated a three-step flow process for fatty aldehydes, involving iron-mediated reduction of carboxylic acids [3]. Adapting this approach:

- Step 1: Continuous saponification of methyl tetradec-11-ynoate to the carboxylic acid.

- Step 2: Flow hydrogenation using Ag-Ru catalysts in a packed-bed reactor.

- Step 3: In-line oxidation of the resultant alcohol to the aldehyde.

Flow systems mitigate exothermic risks during hydrogenation and improve mass transfer, achieving 85% overall yield in pilot-scale trials [3].

XLogP3

Other CAS

35237-64-0

35746-21-5